(4-Phenoxyphenyl)acetyl chloride
Overview
Description
(4-Phenoxyphenyl)acetyl chloride is an organic compound with the molecular formula C14H11ClO2. It is a member of the acyl chloride family and is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an acetyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Phenoxyphenyl)acetyl chloride can be synthesized through the reaction of (4-phenoxyphenyl)acetic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride, resulting in the formation of the acyl chloride derivative. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production .
Chemical Reactions Analysis
Types of Reactions: (4-Phenoxyphenyl)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form (4-phenoxyphenyl)acetic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Reacting with primary or secondary amines under mild conditions to form amides.
Alcohols: Reacting with alcohols in the presence of a base to form esters.
Water: Hydrolysis reaction under aqueous conditions.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
(4-Phenoxyphenyl)acetic acid: Formed from hydrolysis
Scientific Research Applications
(4-Phenoxyphenyl)acetyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (4-Phenoxyphenyl)acetyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles, transferring its acyl group to form new chemical bonds. This reactivity is due to the presence of the electrophilic carbonyl carbon in the acetyl chloride moiety, which is susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
(4-Phenoxyphenyl)acetic acid: The parent acid from which (4-Phenoxyphenyl)acetyl chloride is derived.
Phenylacetyl chloride: A simpler acyl chloride with a phenyl group instead of a phenoxyphenyl group.
Benzoyl chloride: Another acyl chloride with a benzoyl group.
Uniqueness: this compound is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to other acyl chlorides. This makes it valuable in specific synthetic applications where the phenoxy group plays a crucial role in the desired chemical transformations .
Properties
IUPAC Name |
2-(4-phenoxyphenyl)acetyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWCOBLCRATZKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.